(cyclopent-3-en-1-yl)methanaminehydrochloride
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Overview
Description
(cyclopent-3-en-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11N·HCl. It is known for its unique structure, which includes a cyclopentene ring attached to a methanamine group. This compound is often used in various chemical reactions and research applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cyclopent-3-en-1-yl)methanamine hydrochloride typically involves the reaction of cyclopent-3-en-1-ylmethanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:
Starting Material: Cyclopent-3-en-1-ylmethanamine
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is usually performed at room temperature with stirring to ensure complete dissolution and reaction.
Industrial Production Methods
In an industrial setting, the production of (cyclopent-3-en-1-yl)methanamine hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(cyclopent-3-en-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
(cyclopent-3-en-1-yl)methanamine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (cyclopent-3-en-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Similar structure but lacks the double bond in the cyclopentene ring.
Cyclohexylamine: Contains a six-membered ring instead of a five-membered ring.
Cyclopent-2-en-1-ylmethanamine: Similar structure but with a different position of the double bond.
Uniqueness
(cyclopent-3-en-1-yl)methanamine hydrochloride is unique due to its specific ring structure and the presence of both an amine group and a double bond. This combination of features makes it particularly useful in various chemical reactions and research applications .
Properties
IUPAC Name |
cyclopent-3-en-1-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-5-6-3-1-2-4-6;/h1-2,6H,3-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBVMWJKTWCORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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